Mozavaptan hydrochloride is a vasopressin receptor antagonist . It was approved in Japan in October 2006 for the treatment of hyponatremia (low blood sodium levels) caused by the syndrome of inappropriate antidiuretic hormone (SIADH) due to ADH producing tumors .
The synthesis of Mozavaptan hydrochloride involves several routes . The references for these routes are WO9105549A1/ US5258510A , Heterocycles2005, 66, 481-502, and J. Med. Chem. 1996, 39, 3547-3555 .
The molecular formula of Mozavaptan hydrochloride is C27H29N3O2 . The molecular weight is 427.54 . The CAS Number is 137975-06-5 for Mozavaptan and 138470-70-9 for Mozavaptan HCl .
Mozavaptan hydrochloride is a benzazepine derivative . It is a potent vasopressin V2 receptor antagonist with an IC50 of 14 nM .
Mozavaptan hydrochloride has a density of 1.21g/cm^3 . Its melting point is 213 - 217°C and boiling point is 543°C at 760 mmHg . The vapor pressure is 7.49E-12mmHg at 25°C .
Mozavaptan hydrochloride, also known by its developmental code OPC-31260, is derived from the class of compounds known as vaptans. These are designed to selectively block the action of vasopressin, a hormone that plays a significant role in regulating water balance and blood pressure. The chemical structure of Mozavaptan allows it to act specifically on vasopressin receptors, particularly the V2 subtype, with a competitive antagonistic effect.
The synthesis of Mozavaptan hydrochloride involves several key steps, typically starting from simpler organic molecules. Although specific proprietary details regarding the synthesis are not widely published, general methods include:
The industrial production of Mozavaptan focuses on optimizing these synthesis routes to maximize yield and purity, utilizing efficient catalysts and purification techniques such as crystallization and chromatography .
Mozavaptan hydrochloride has the molecular formula and a molecular weight of 427.54 g/mol. The structure features a benzazepine core which contributes to its biological activity. The compound's three-dimensional conformation is critical for its interaction with vasopressin receptors.
Mozavaptan hydrochloride can undergo several chemical reactions:
These reactions are vital for developing analogs with improved efficacy or altered pharmacokinetic profiles .
Mozavaptan acts primarily as a competitive antagonist at vasopressin type 2 receptors located in the renal collecting ducts. By binding to these receptors without activating them, it inhibits the action of arginine vasopressin, leading to increased urine output and correction of hyponatremia.
Mozavaptan hydrochloride exhibits several notable physical and chemical properties:
These properties affect its formulation and administration in clinical settings .
Mozavaptan hydrochloride has significant clinical applications:
Mozavaptan hydrochloride emerged from pioneering research by Otsuka Pharmaceuticals in the early 1990s, representing the first non-peptide vasopressin receptor antagonist with oral bioavailability. Its discovery marked a breakthrough in overcoming the limitations of peptide-based antagonists, which suffered from poor metabolic stability and negligible gastrointestinal absorption. The compound (developmental code OPC-31260) was specifically engineered to antagonize the antidiuretic effects of arginine vasopressin (AVP) while maintaining selectivity for renal V2 receptors. Clinical development accelerated following promising results from phase I trials demonstrating dose-dependent aquaresis in healthy volunteers. In October 2006, it became the first vasopressin antagonist approved in Japan for clinical use, establishing a new therapeutic class for hyponatremia management [1] [6] [10].
Mozavaptan hydrochloride belongs to the benzazepine derivative class of pharmaceutical compounds. Its systematic IUPAC name is N-[4-(5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)phenyl]-2-methylbenzamide hydrochloride. The molecular formula is C₂₇H₃₀ClN₃O₂ with a molecular weight of 463.99 g/mol. The compound features a seven-membered benzazepine ring as its core structure, substituted at the 5-position with a dimethylamino group (-N(CH₃)₂) to enhance water solubility. The terminal 2-methylbenzamide moiety contributes to V2 receptor binding affinity through hydrophobic interactions. The hydrochloride salt form improves physicochemical properties, including crystallinity and dissolution kinetics. Common synonyms include OPC-31260 hydrochloride, mozavaptane hydrochloride (JAN), and the brand name Physuline® in Japan [1] [5] [9].
Mozavaptan hydrochloride received regulatory approval in Japan on July 26, 2006, specifically for treating hyponatremia secondary to the syndrome of inappropriate antidiuretic hormone secretion (SIADH) caused by ADH-producing tumors. The Japanese Pharmaceuticals and Medical Devices Agency (PMDA) granted it orphan drug designation, facilitating expedited review based on unmet medical need. As of 2025, Japan remains the only country where mozavaptan hydrochloride holds market authorization. It has not secured approvals from the U.S. FDA, European Medicines Agency (EMA), or other major regulatory bodies. Global development was likely superseded by subsequent vasopressin antagonists (e.g., tolvaptan) with broader indications. Nevertheless, it remains commercially available in Japan as Physuline® film-coated tablets (30 mg equivalent) [3] [5] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2